9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene
Overview
Description
9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene, also known as Fmoc-Cl, is a commonly used reagent in peptide synthesis. It is a white to yellow crystalline powder with a molecular formula of C15H8FNN2O8. Fmoc-Cl is a derivative of fluorene and is widely used in the field of organic chemistry due to its unique properties.
Mechanism of Action
9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene reacts with the N-terminal amino group of a peptide to form an Fmoc-amino acid derivative. This derivative protects the amino group from further reactions during the synthesis of the peptide. The Fmoc group is removed at the end of the synthesis by treatment with a base, revealing the N-terminal amino group.
Biochemical and Physiological Effects:
9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene does not have any known biochemical or physiological effects as it is not used as a drug or medication. It is a reagent used in the laboratory for organic synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene in peptide synthesis include its high yield, low cost, and ease of use. It is also compatible with a wide range of amino acids and other reagents used in peptide synthesis. The main limitation of 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene is its sensitivity to moisture, which can lead to degradation and loss of activity.
Future Directions
The future directions for the use of 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene in peptide synthesis include the development of new and more efficient methods for its synthesis and purification. There is also ongoing research into the use of 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene in the synthesis of new and complex peptides with potential applications in drug discovery and other fields. Additionally, there is potential for the use of 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene in the development of new materials and devices with unique properties.
Scientific Research Applications
9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene is widely used in the field of peptide synthesis as a reagent for the protection of the N-terminal amino group. It is used to protect the amino group during the synthesis of peptides and is removed at the end of the synthesis to reveal the N-terminal amino group. 9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene is also used in the synthesis of amino acid derivatives and other organic compounds.
properties
IUPAC Name |
9-[(2-fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9FN4O8/c21-16-4-2-1-3-10(16)5-13-14-6-11(22(26)27)8-17(24(30)31)19(14)20-15(13)7-12(23(28)29)9-18(20)25(32)33/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDAHGRSPGGDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9FN4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2-Fluorophenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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